molecular formula C22H15ClFN3O4S B2548046 (2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide CAS No. 866346-89-6

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide

Cat. No. B2548046
CAS RN: 866346-89-6
M. Wt: 471.89
InChI Key: NCOSGUQRXZKZJL-ROMGYVFFSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide is a useful research compound. Its molecular formula is C22H15ClFN3O4S and its molecular weight is 471.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on related compounds, such as fluorinated phthalazinone monomers and their polymers, highlights the interest in developing materials with enhanced solubility, thermal properties, and potential applications in engineering plastics and membrane materials. The synthesis of these compounds involves polycondensation reactions, indicating a broader interest in polymers derived from fluorinated and chlorinated precursors for advanced material applications (Shude Xiao et al., 2003).

Chemosensors

Phenoxazine-based fluorescent chemosensors for detecting ions such as Cd2+ and CN− demonstrate the utility of sulfonamide and fluorophenyl groups in creating sensitive and selective sensors. These chemosensors have applications in bio-imaging and environmental monitoring, showcasing how similar structural motifs to the queried compound can be employed in detecting and imaging applications (P. Ravichandiran et al., 2020).

Polyimides and Polyamides

The development of new polyimides and polyamides using diamines containing sulfone and oxyethylene units indicates the importance of these chemical groups in creating materials with desirable mechanical and thermal properties. These materials find applications in various sectors, including electronics and coatings, due to their excellent solubility and stability (D. Liaw et al., 1999).

Carbonic Anhydrase Inhibitors

Compounds incorporating sulfonamide groups have been explored for their potential as carbonic anhydrase inhibitors. These inhibitors have applications in medical research, particularly in developing treatments for conditions like glaucoma. The research into sulfonamide derivatives illustrates the therapeutic potential of chemical structures similar to the queried compound (A. Scozzafava et al., 2002).

properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c23-18-13-16(10-11-19(18)24)32(29,30)27-26-22-17(12-14-6-4-5-9-20(14)31-22)21(28)25-15-7-2-1-3-8-15/h1-13,27H,(H,25,28)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOSGUQRXZKZJL-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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